Acamprosate Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

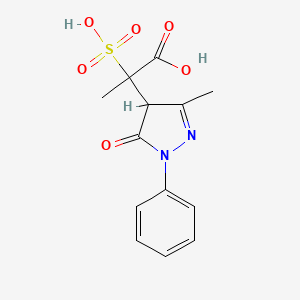

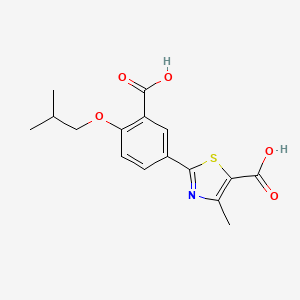

Acamprosate Impurity B, also known as Acamprosate Related Compound B, is a reference standard with the molecular formula C8H16CaN2O8S2 . It is used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of Acamprosate Impurity B is represented by the formula C8H16CaN2O8S2 . This indicates that it contains calcium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Applications De Recherche Scientifique

Analytical Method Development

Acamprosate Impurity B can be used for the analytical method development . This involves the design and optimization of procedures for obtaining information about the composition of a sample and its components.

Method Validation (AMV)

Method validation is a critical step in the design and implementation of methods in pharmaceutical industries. Acamprosate Impurity B can be used in the method validation process , ensuring that the method is suitable for its intended purpose.

Quality Control (QC) Application

In the pharmaceutical industry, quality control is paramount. Acamprosate Impurity B can be used in QC applications , ensuring the quality and safety of the final product.

Abbreviated New Drug Application (ANDA)

Acamprosate Impurity B can be used during the ANDA process . ANDA is a written request to the U.S. FDA to manufacture and market a generic drug in the United States.

Commercial Production of Acamprosate

Acamprosate Impurity B can be used during the commercial production of Acamprosate . This involves the large-scale manufacturing of the drug for distribution and sale.

Product Development

Acamprosate Impurity B can be used in product development , which involves the process of bringing a new drug to the market once a lead compound has been identified through the process of drug discovery.

ANDA and DMF Filing

Acamprosate Impurity B can be used in ANDA and DMF filing . This involves the submission of necessary information to the regulatory authorities during the drug approval process.

Stability Studies

Acamprosate Impurity B can be used in stability studies . These studies provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Safety And Hazards

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Acamprosate Impurity B can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with benzyl bromide in the presence of sodium hydroxide in ethanol to yield ethyl 2-(benzylamino)-4-phenylbutanoate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Finally, the acid chloride is reacted with ammonia in water to yield Acamprosate Impurity B." ] } | |

Numéro CAS |

233591-26-9 |

Nom du produit |

Acamprosate Impurity B |

Formule moléculaire |

2 C4H8NO4S Ca |

Poids moléculaire |

372.44 |

Apparence |

White Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Calcium Bis(formyl Homotaurine) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.